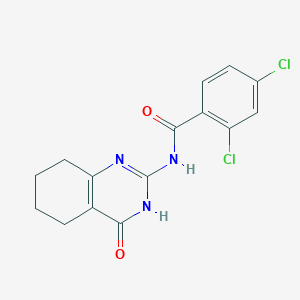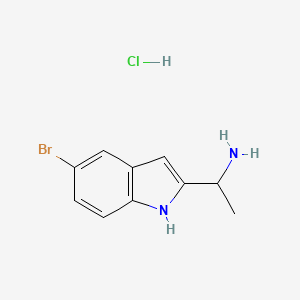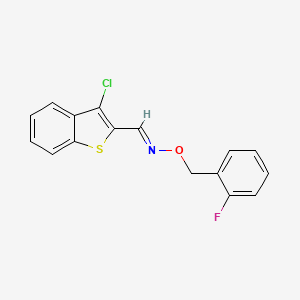
2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide” is a chemical compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of considerable research . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Facile Synthesis of Quinazolinones : A study by Chern et al. (1988) details the synthesis of quinazolinones, including 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, from anthranilamide and chloro-ethyl isocyanate, demonstrating the versatility in synthesizing complex quinazolinones (Chern et al., 1988).
- Reactivity with Electrophilic and Nucleophilic Reagents : Abdel-Rahman (2006) explored the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide, a related compound, towards various reagents, highlighting the chemical diversity and potential applications in synthesizing anticancer agents (Abdel-Rahman, 2006).
Antitumor Properties
- Quinazolin-4-one-based Antitumor Agents : Bavetsias et al. (2002) discussed the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, indicating the role of such compounds in cancer treatment (Bavetsias et al., 2002).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Patel et al. (2010) synthesized quinazolin-4(3H)-ones with sulfonamido-thiazolidinone and demonstrated their potential as antibacterial and antifungal agents, expanding the scope of quinazolinones in antimicrobial research (Patel et al., 2010).
Novel Synthetic Pathways
- Mechanochemical C–N Coupling Reactions : Bera et al. (2022) reported the use of DDQ in mechanochemical C-N coupling reactions to synthesize quinazolin-4(3H)-ones, indicating a novel synthetic pathway that could be applicable to similar compounds (Bera et al., 2022).
Antiviral Applications
- Antiviral Activities against Respiratory Viruses : Selvam et al. (2007) designed quinazolin-4(3H)-ones with antiviral activity against various respiratory viruses, underscoring the potential of such compounds in antiviral therapies (Selvam et al., 2007).
Additional Applications
- Diverse Chemical Transformations : Additional studies focus on the synthesis of various quinazolinone derivatives, their reactivity, and potential applications in different fields, such as antimicrobial, antitumor, and antiviral research, showcasing the broad utility of these compounds in scientific research (Yamato & Takeuchi, 1982); (Usifoh & Okunrobo, 2009); (Kalogirou et al., 2021).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-8-5-6-9(11(17)7-8)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h5-7H,1-4H2,(H2,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOTHIHFBRNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)




![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)


![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
